1-[5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethan-1-one
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Overview
Description
1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with an aminophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone typically involves the reaction of 2-aminophenyl ketones with pyrrole derivatives. One common method includes the use of acetic anhydride or triphosgene to facilitate the formation of the pyrrole ring . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminophenyl)ethanone: A simpler analog with similar functional groups but lacking the pyrrole ring.
2-Acetylphenylamine: Another related compound with a different substitution pattern on the aromatic ring.
Uniqueness
1-(5-(2-Aminophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone is unique due to its combination of a pyrrole ring and an aminophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
70400-97-4 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-[5-(2-aminophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C13H14N2O/c1-8-11(9(2)16)7-13(15-8)10-5-3-4-6-12(10)14/h3-7,15H,14H2,1-2H3 |
InChI Key |
WSWGBAXEVIRMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1)C2=CC=CC=C2N)C(=O)C |
Origin of Product |
United States |
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